molecular formula C14H20N2O3 B14906360 Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate

Cat. No.: B14906360
M. Wt: 264.32 g/mol
InChI Key: DNCFDMRYWNDDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate: is an organic compound with the molecular formula C14H20N2O3 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-(ethylcarbamoyl)phenyl isocyanate, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Tert-butyl (4-ethynylphenyl)carbamate
  • Tert-butyl (4-(bromomethyl)phenyl)carbamate
  • Tert-butyl (4-(hydroxymethyl)phenyl)carbamate

Comparison: Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(ethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-5-15-12(17)10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

DNCFDMRYWNDDME-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.